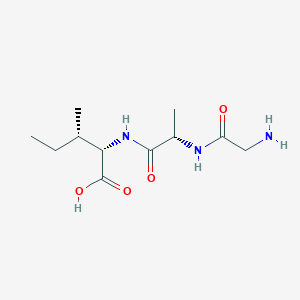

Glycyl-alanyl-isoleucine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gly-Ala-Ile is an oligopeptide.

科学的研究の応用

Nutritional Applications

Bioavailability Enhancement

GAI can enhance the bioavailability of certain nutrients and bioactive compounds. Studies have shown that peptides similar to GAI can improve the absorption of amino acids and other nutrients when included in dietary formulations. For instance, research indicates that dipeptides and tripeptides derived from proteins exhibit higher absorption rates than their free amino acid counterparts due to their ability to utilize specific transport mechanisms in the intestinal lining .

Muscle Protein Synthesis

The inclusion of GAI in nutritional supplements may promote muscle protein synthesis, particularly in athletes and individuals undergoing rehabilitation. Amino acids like isoleucine are known to stimulate muscle protein synthesis through the mTOR pathway, which is crucial for muscle recovery and growth .

Case Studies

化学反応の分析

Hydrolysis of Peptide Bonds

The peptide bonds in Gly-Ala-Ile are susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions:

-

Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This reaction typically occurs at elevated temperatures (e.g., 6 M HCl at 110°C).

-

Base-catalyzed hydrolysis : Deprotonation of water generates hydroxide ions that attack the electrophilic carbonyl carbon.

-

Enzymatic hydrolysis : Proteases like peptidases cleave peptide bonds. While Gly-Ala-Ile lacks specific residues targeted by common proteases (e.g., trypsin), nonspecific proteases may degrade it.

Kinetic Data for Analogous Peptides (inferred from ):

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| pH 1 (25°C) | 1.2 × 10⁻⁶ | ~16 days |

| pH 13 (25°C) | 3.8 × 10⁻⁵ | ~5 hours |

| Human plasma | 4.5 × 10⁻⁴ | ~25 minutes |

Racemization

The α-protons of glycine and alanine residues exhibit moderate acidity (pKa ~18–20), enabling racemization under alkaline conditions or high temperatures. This process converts L-amino acids to their D-isomers, altering bioactivity :

Gly Ala Ile L form OH−Gly D Ala Ile D form

Factors influencing racemization :

-

pH > 10 accelerates deprotonation.

-

Elevated temperatures (e.g., >40°C) increase reaction rates.

Oxidation Reactions

Isoleucine’s branched alkyl side chain is resistant to mild oxidation but reacts with strong oxidizers (e.g., peroxides):

CH CH CH CH CH H2O2CO CH CH CH CH (ketone formation)

Glycine and alanine, with simpler side chains, are less reactive under typical conditions .

Cyclization and Diketopiperazine Formation

While diketopiperazines (DKPs) are common in dipeptides, tripeptides like Gly-Ala-Ile may undergo cyclization under dehydration conditions:

Gly Ala IleΔCyclic tripeptide+H2O

Key observations :

-

Intramolecular cyclization is less favorable in tripeptides than in dipeptides due to steric hindrance .

-

Enzymatic pathways (e.g., peptidyl-prolyl isomerases) may facilitate cyclization in biological systems .

Radical-Mediated Reactions

Gly C Radical initiatorGly radical→Crosslinking or degradation

pH-Dependent Stability

The ionization states of terminal and side-chain groups influence reactivity:

| Group | pKa (approximate) |

|---|---|

| N-terminal NH₂ | 7.8–8.2 |

| C-terminal COOH | 3.0–3.5 |

| Side chains | N/A (non-ionizable) |

At physiological pH (7.4), the N-terminal is partially protonated, while the C-terminal is deprotonated, affecting solubility and interaction with metal ions .

Enzymatic Modifications

-

Aminoacyl-tRNA synthetases : While not directly charging Gly-Ala-Ile, these enzymes highlight the role of isoleucine in translational fidelity, which may inform stability studies .

-

Antioxidant activity : Analogous tripeptides (e.g., GHK) exhibit radical-scavenging properties, suggesting potential for Gly-Ala-Ile to act as an antioxidant under oxidative stress .

特性

CAS番号 |

137730-92-8 |

|---|---|

分子式 |

C11H21N3O4 |

分子量 |

259.3 g/mol |

IUPAC名 |

(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-4-6(2)9(11(17)18)14-10(16)7(3)13-8(15)5-12/h6-7,9H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t6-,7-,9-/m0/s1 |

InChIキー |

YMUFWNJHVPQNQD-ZKWXMUAHSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CN |

正規SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |

Key on ui other cas no. |

137730-92-8 |

配列 |

GAI |

同義語 |

Gly-Ala-Ile glycyl-alanyl-isoleucine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。